molecular formula C9H9ClN2 B13934971 3-chloro-4-methyl-1H-indol-7-amine CAS No. 165669-08-9

3-chloro-4-methyl-1H-indol-7-amine

Cat. No.: B13934971
CAS No.: 165669-08-9
M. Wt: 180.63 g/mol
InChI Key: XQRRGNOAIAQELB-UHFFFAOYSA-N
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Description

3-chloro-4-methyl-1H-indol-7-amine is a derivative of indole, a significant heterocyclic system found in natural products and drugs. Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

The synthesis of 3-chloro-4-methyl-1H-indol-7-amine can be achieved through several synthetic routes. One common method involves the Fischer indole synthesis, where an optically active cyclohexanone and phenylhydrazine hydrochloride are used under reflux conditions with methanesulfonic acid in methanol . This method yields the corresponding tricyclic indole in good yield. Industrial production methods may involve similar synthetic routes but optimized for large-scale production.

Chemical Reactions Analysis

3-chloro-4-methyl-1H-indol-7-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Electrophilic substitution reactions are common due to the presence of the indole nucleus.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

3-chloro-4-methyl-1H-indol-7-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-chloro-4-methyl-1H-indol-7-amine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to receptors or enzymes, leading to changes in cellular processes. For example, indole derivatives are known to inhibit tubulin polymerization, which can lead to cell cycle arrest and apoptosis in cancer cells .

Comparison with Similar Compounds

3-chloro-4-methyl-1H-indol-7-amine can be compared with other indole derivatives such as:

  • 4-chloro-1H-indole-3-carboxaldehyde
  • 5-chloro-2-methyl-1H-indole
  • 7-bromo-4-chloro-1H-indazole-3-amine

These compounds share similar structural features but differ in their specific substituents and biological activities. The uniqueness of this compound lies in its specific substitution pattern, which may confer distinct chemical and biological properties .

Properties

CAS No.

165669-08-9

Molecular Formula

C9H9ClN2

Molecular Weight

180.63 g/mol

IUPAC Name

3-chloro-4-methyl-1H-indol-7-amine

InChI

InChI=1S/C9H9ClN2/c1-5-2-3-7(11)9-8(5)6(10)4-12-9/h2-4,12H,11H2,1H3

InChI Key

XQRRGNOAIAQELB-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C(=CNC2=C(C=C1)N)Cl

Origin of Product

United States

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